Methyl 2-(3-phthalimidopropoxy)benzoate
Methyl 2-(3-phthalimidopropoxy)benzoate
Brand Name:
Vulcanchem
CAS No.:
115149-46-7
VCID:
VC20801855
InChI:
InChI=1S/C19H17NO5/c1-24-19(23)15-9-4-5-10-16(15)25-12-6-11-20-17(21)13-7-2-3-8-14(13)18(20)22/h2-5,7-10H,6,11-12H2,1H3
SMILES:
COC(=O)C1=CC=CC=C1OCCCN2C(=O)C3=CC=CC=C3C2=O
Molecular Formula:
C19H17NO5
Molecular Weight:
339.3 g/mol
Methyl 2-(3-phthalimidopropoxy)benzoate
CAS No.: 115149-46-7
Cat. No.: VC20801855
Molecular Formula: C19H17NO5
Molecular Weight: 339.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115149-46-7 |
|---|---|
| Molecular Formula | C19H17NO5 |
| Molecular Weight | 339.3 g/mol |
| IUPAC Name | methyl 2-[3-(1,3-dioxoisoindol-2-yl)propoxy]benzoate |
| Standard InChI | InChI=1S/C19H17NO5/c1-24-19(23)15-9-4-5-10-16(15)25-12-6-11-20-17(21)13-7-2-3-8-14(13)18(20)22/h2-5,7-10H,6,11-12H2,1H3 |
| Standard InChI Key | HKZSVOHHOCETSI-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CC=C1OCCCN2C(=O)C3=CC=CC=C3C2=O |
| Canonical SMILES | COC(=O)C1=CC=CC=C1OCCCN2C(=O)C3=CC=CC=C3C2=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator